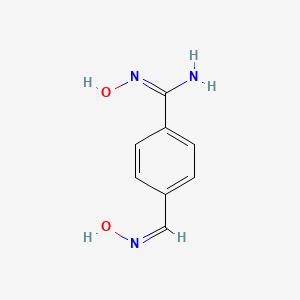
4-(Aldoximo)benzeneamidoxime, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aldoximo)benzeneamidoxime, also known by its chemical formula C8H9N3O2, is a compound that falls under the category of organic building blocks. It is a solid at room temperature and is primarily used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aldoximo)benzeneamidoxime typically involves the reaction of benzene derivatives with hydroxylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aldoximo)benzeneamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aldoximo)benzeneamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aldoximo)benzeneamidoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-(Aldoximo)benzeneamidoxime: Similar in structure but with the oxime group positioned differently on the benzene ring.
4-Ethylbenzamidoxime: Contains an ethyl group in addition to the oxime and amide groups.
3-(2-(6-Amidoximo)benzimidazolyl)benzamidoxime: A more complex structure with additional functional groups.
Uniqueness
4-(Aldoximo)benzeneamidoxime is unique due to its specific positioning of the oxime and amide groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-hydroxy-4-[(Z)-hydroxyiminomethyl]benzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5- |
InChI Key |
VSSRMISGFCHEFY-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


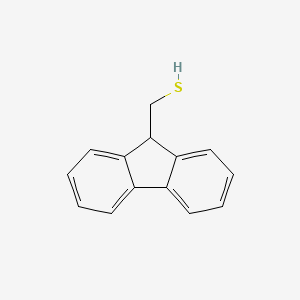
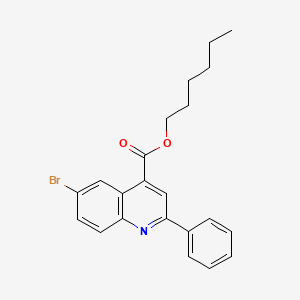
![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
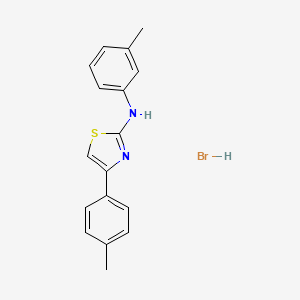
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)
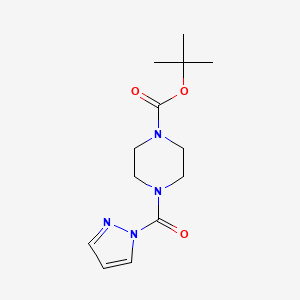
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)

![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
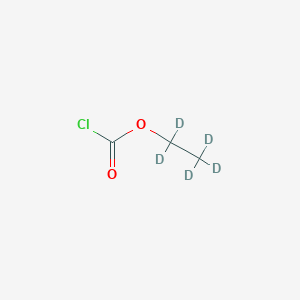

![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
